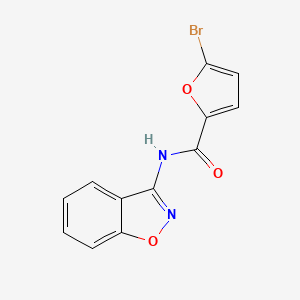
N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide
Vue d'ensemble
Description
N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
The synthesis of N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with 1,2-benzoxazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide can be compared with other benzoxazole derivatives, such as:
N-(1,2-benzoxazol-3-yl)-4-nitrobenzenesulfonamide: This compound has a nitro group instead of a bromine atom, leading to different chemical and biological properties.
1-(1,2-Benzoxazol-3-yl)-N-[3,3,3-trifluoro-2-(1-piperazinyl)propyl]methanesulfonamide: This compound contains a trifluoromethyl group and a piperazine ring, which may confer unique pharmacological activities.
Propriétés
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O3/c13-10-6-5-9(17-10)12(16)14-11-7-3-1-2-4-8(7)18-15-11/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWLDKZUACHBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate](/img/structure/B4834785.png)
![N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4834788.png)

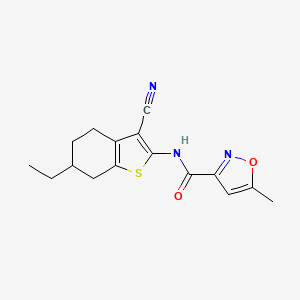
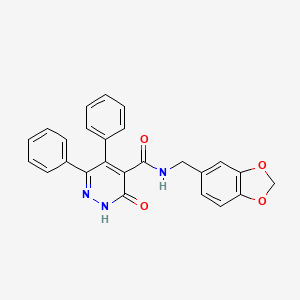
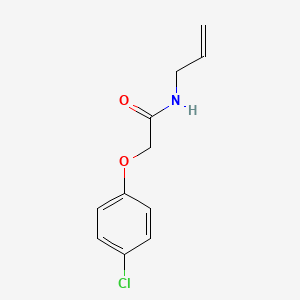
![2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide](/img/structure/B4834837.png)
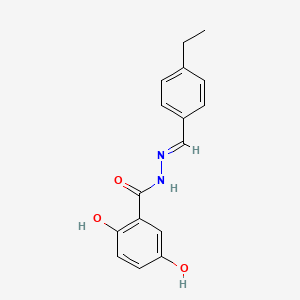
![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)
![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B4834861.png)

![4-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE](/img/structure/B4834870.png)
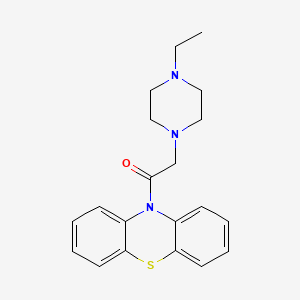
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B4834880.png)
